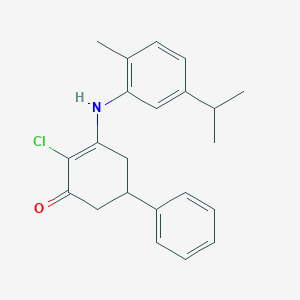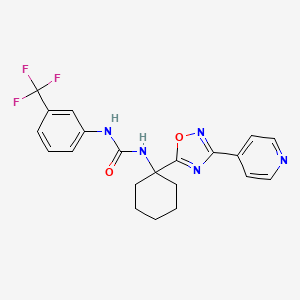
1-(1-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)-3-(3-(trifluoromethyl)phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)-3-(3-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C21H20F3N5O2 and its molecular weight is 431.419. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Fused Mesoionic Heterocycles Synthesis
Research has explored the synthesis of mesoionic derivatives, including 1,3,4-oxadiazolo and thiadiazolo pyridine derivatives, from pyridone and pyridinethione. The process involves the formation of N,N'-disubstituted ureas, showcasing the chemical versatility of compounds related to the target molecule in synthetic organic chemistry (Molina et al., 1982).
π–π Noncovalent Interaction Studies
A series of N-pyridyl ureas with 1,2,4- and 1,3,4-oxadiazole moieties have been prepared and characterized, highlighting their potential in studying π–π noncovalent interactions. Such studies are crucial for understanding molecular recognition and designing new materials or pharmaceutical agents (Baykov et al., 2021).
Microwave-assisted Synthesis
Efficient methods for synthesizing 1,3,4-thiadiazol-2-yl urea derivatives have been developed, utilizing microwave irradiation. This approach signifies the compound's relevance in facilitating rapid and efficient synthetic routes in organic chemistry, contributing to the development of new materials or active pharmaceutical ingredients (Li & Chen, 2008).
Antimicrobial Agents Development
Compounds containing 1,3,4-oxadiazole and urea functionalities have been synthesized and screened for antimicrobial activity. This underscores the potential utility of the target compound in the design and discovery of new antimicrobial agents, addressing the need for novel treatments against resistant bacterial strains (Buha et al., 2012).
Apoptosis Induction in Cancer Therapy
The structure-activity relationship studies of compounds with oxadiazole cores have identified novel apoptosis inducers, highlighting their potential as anticancer agents. Such research demonstrates the compound's relevance in cancer therapy, particularly in the development of targeted treatments that induce programmed cell death in cancer cells (Zhang et al., 2005).
Eigenschaften
IUPAC Name |
1-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N5O2/c22-21(23,24)15-5-4-6-16(13-15)26-19(30)28-20(9-2-1-3-10-20)18-27-17(29-31-18)14-7-11-25-12-8-14/h4-8,11-13H,1-3,9-10H2,(H2,26,28,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPKJLGVNTWCTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3=CC=NC=C3)NC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


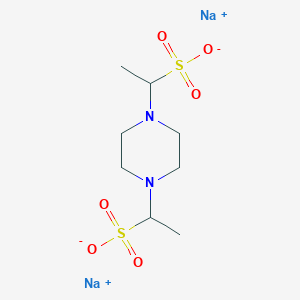
![2-amino-3-(benzo[d]thiazol-2-yl)-8-((3,3-dimethylpiperidin-1-yl)methyl)-7-hydroxy-4H-chromen-4-one](/img/structure/B2406231.png)
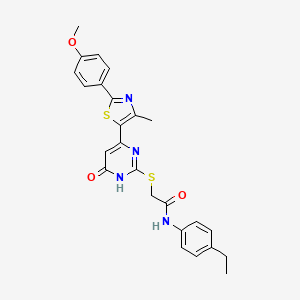
![1-(4-Bromophenyl)-3-({4-[(4-{[3-(4-bromophenyl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-propanone](/img/structure/B2406234.png)
![3-phenyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-2,1-benzoxazole-5-carboxamide](/img/structure/B2406237.png)
![(2,6-Dichlorophenyl)(4-{[3-(trifluoromethyl)phenyl]sulfonyl}piperazino)methanone](/img/structure/B2406238.png)

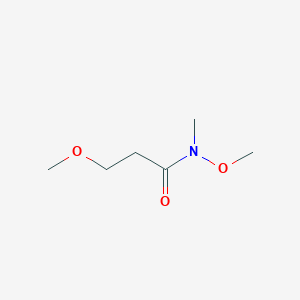

![2-(4-chlorophenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide](/img/structure/B2406246.png)
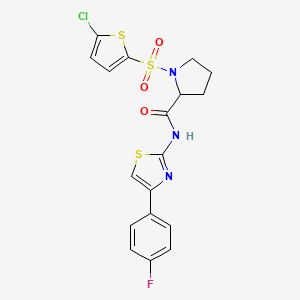
![(2-{[(2-Methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-4-yl)methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2406248.png)
